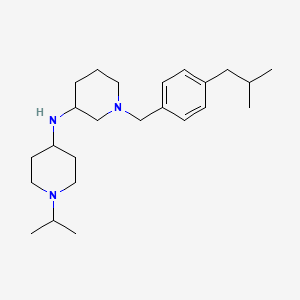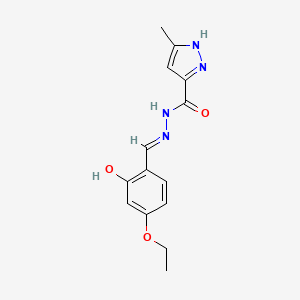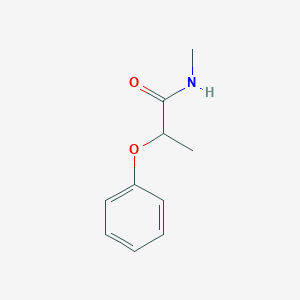![molecular formula C18H19ClN2O2 B6018873 2-chloro-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B6018873.png)
2-chloro-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide, commonly known as CIBA or IBABP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. The compound is synthesized using specific methods and has been found to have a mechanism of action that is of interest to researchers. In
科学的研究の応用
2-chloro-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide has been found to have potential applications in scientific research, particularly in the field of medicine. The compound has been studied for its ability to inhibit the activity of certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in the breakdown of endocannabinoids, which are lipid-based signaling molecules that play a role in various physiological processes, including pain sensation, appetite, and mood regulation.
作用機序
The mechanism of action of 2-chloro-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide involves the inhibition of FAAH and MAGL enzymes. This inhibition leads to an increase in the levels of endocannabinoids in the body, which can have various effects on physiological processes. The compound has also been found to have an allosteric modulatory effect on the cannabinoid receptor CB1, which further contributes to its mechanism of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are of significant interest to researchers. The compound has been found to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. These effects are attributed to the modulation of the endocannabinoid system, which plays a role in these physiological processes.
実験室実験の利点と制限
There are several advantages and limitations associated with the use of 2-chloro-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide in lab experiments. One advantage is that the compound has a high selectivity for FAAH and MAGL enzymes, which makes it a useful tool for studying the endocannabinoid system. However, the compound has also been found to have off-target effects on other enzymes, which can complicate the interpretation of results. Additionally, the compound has limited solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for research on 2-chloro-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide. One direction is to explore the potential therapeutic applications of the compound in various disease states, such as chronic pain, anxiety disorders, and depression. Another direction is to investigate the off-target effects of the compound on other enzymes and their potential implications for physiological processes. Additionally, further optimization of the synthesis method and development of analogs of the compound may lead to improved selectivity and efficacy.
合成法
The synthesis of 2-chloro-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide involves the reaction of 2-chlorobenzoic acid with isobutylamine and 3-aminobenzoic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form the desired compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
特性
IUPAC Name |
2-chloro-N-[3-(2-methylpropylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12(2)11-20-17(22)13-6-5-7-14(10-13)21-18(23)15-8-3-4-9-16(15)19/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWPWTPVYQWVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6018794.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide](/img/structure/B6018801.png)

amine](/img/structure/B6018811.png)
![7-(cyclohexylmethyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6018822.png)

![6-amino-4-[3-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6018852.png)
![[1-(5-quinoxalinylmethyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6018857.png)

![N-[4-({[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]acetamide](/img/structure/B6018867.png)

![2-bromo-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}-6-methoxyphenol](/img/structure/B6018886.png)

